![molecular formula C16H18N2O3 B1418531 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1153237-31-0](/img/structure/B1418531.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
説明
“1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C16H18N2O3 . It is part of a class of compounds known as phenyl-1,3-oxazoles . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The molecular weight of “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is 286.33 . It is a powder at room temperature .
科学的研究の応用
Antimicrobial Activity
Oxazole derivatives, which include the core structure of the compound , have been synthesized and evaluated for their antimicrobial potential. Studies have shown that these compounds exhibit antibacterial activity against various strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Antiviral Applications
Research has also been conducted on oxazole derivatives for their antiviral properties. For instance, certain derivatives have been utilized as viral entry inhibitors, which could be a promising avenue for developing treatments against viruses like SARS-CoV-2 .
Anti-Inflammatory and Antitubercular Activities
Oxazole and its derivatives have been identified to possess anti-inflammatory and antitubercular properties. This makes them potential candidates for the treatment of inflammatory diseases and tuberculosis .
Anticancer Potential
The structural motif of oxazole is often found in compounds that are being researched for their anticancer activities. These compounds can act on various pathways involved in cancer cell proliferation and survival .
Neuroprotective Effects
Some oxazole derivatives have shown promise as neuroprotective agents. For example, they have been studied for their ability to inhibit glycogen synthase kinase-3, which is implicated in neurodegenerative diseases like Alzheimer’s .
Antidiabetic Effects
The oxazole ring is also present in compounds that have been explored for their antidiabetic effects, offering potential therapeutic avenues for managing diabetes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)13-6-8-18(9-7-13)10-14-11-21-15(17-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOINLGQIVZWZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=COC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



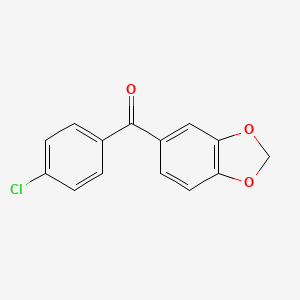

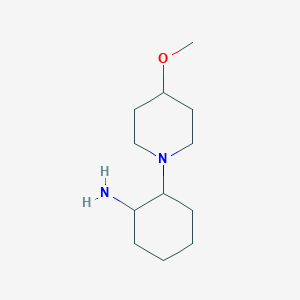

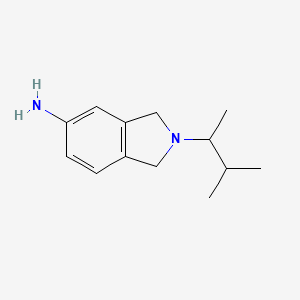
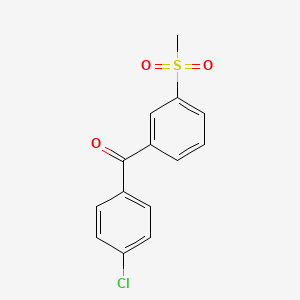
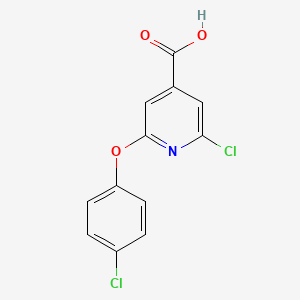
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)


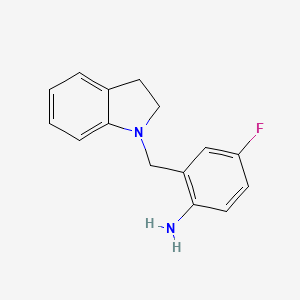
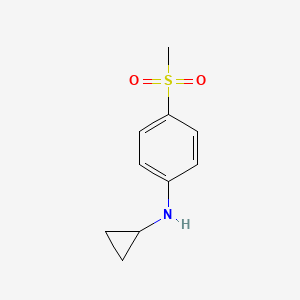
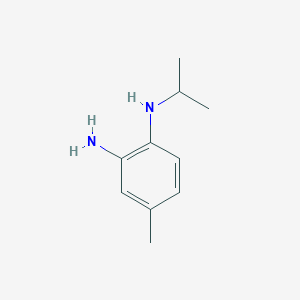
![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)